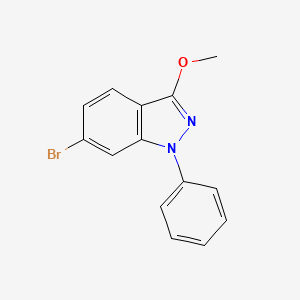

6-Bromo-3-methoxy-1-phenyl-1H-indazole

Overview

Description

6-Bromo-3-methoxy-1-phenyl-1H-indazole is a compound with the molecular formula C14H11BrN2O . It has a molecular weight of 303.15 g/mol . The IUPAC name for this compound is 6-bromo-3-methoxy-1-phenylindazole .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10 (15)9-13 (12)17 (16-14)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.15 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 27 Ų .Scientific Research Applications

Cancer Research

Antiproliferative Activity : Certain indazole derivatives, including those similar to 6-Bromo-3-methoxy-1-phenyl-1H-indazole, have demonstrated promising antiproliferative activity towards human cancer cells. For instance, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown high cell growth inhibition and are classified as tubulin inhibitors, which could be beneficial in cancer treatment (Minegishi et al., 2015).

Anticancer Evaluation : Other indazole derivatives are being explored for their anticancer properties. For example, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their efficacy against various cancer types, highlighting the versatility of indazole compounds in oncological research (Bekircan et al., 2008).

Materials Science

- Electronically Active Materials : Indazole-based materials, including methoxy-substituted derivatives, have been synthesized and analyzed for their thermal, optical, and electrochemical properties. These materials show high thermal stabilities and potential applications in electronic devices (Cekaviciute et al., 2012).

Corrosion Inhibition

- Corrosion Control : Triazole derivatives, which are structurally related to indazoles, have been found effective in inhibiting corrosion of metals. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used to control the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009).

Future Directions

properties

IUPAC Name |

6-bromo-3-methoxy-1-phenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBADFZNPMLMUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

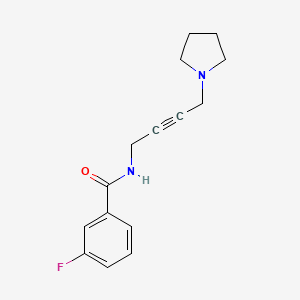

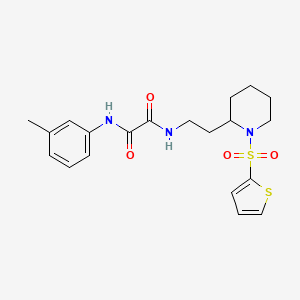

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

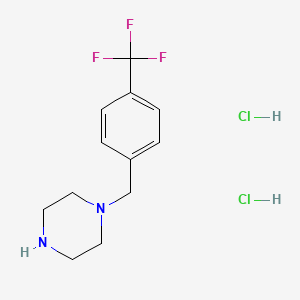

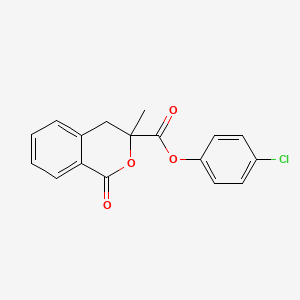

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

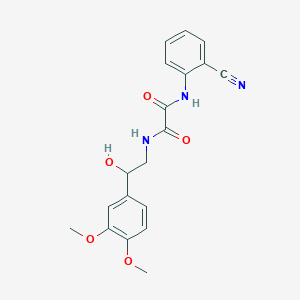

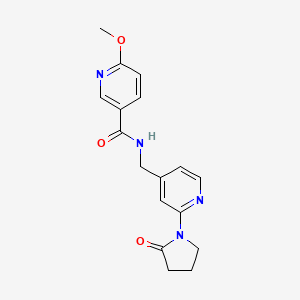

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)

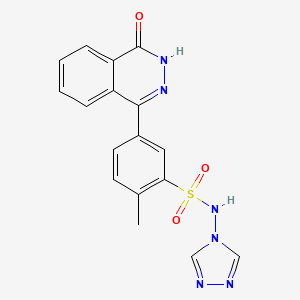

![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)

![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)